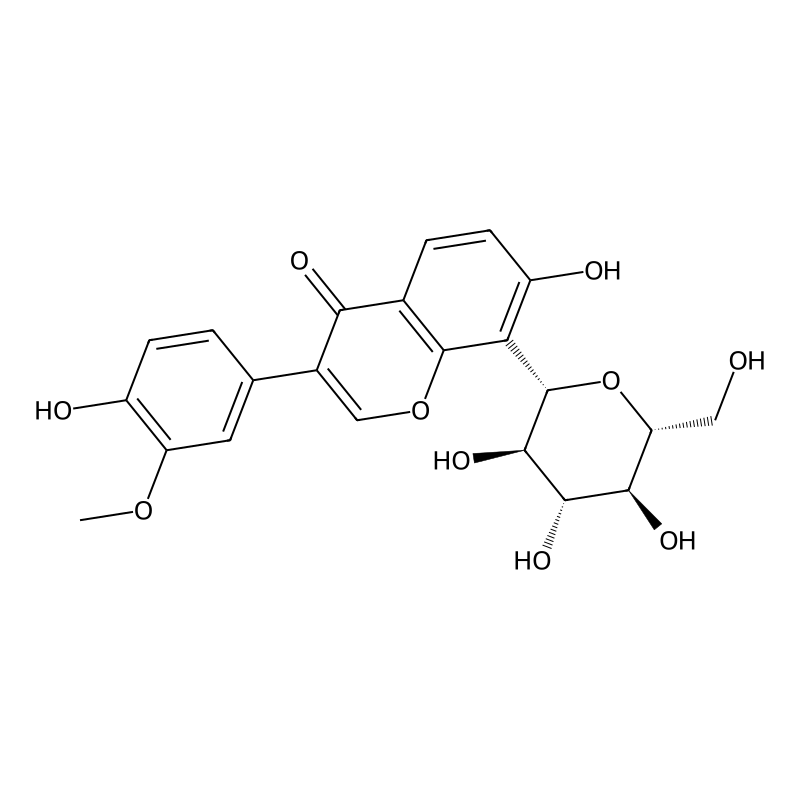

3'-Methoxypuerarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3'-Methoxypuerarin (3'-MOP) is an isoflavone, a type of naturally occurring plant compound, found in Radix Puerariae, the root of the Kudzu vine []. While research on this compound is ongoing, it shows promise as a potential neuroprotective agent, meaning it may have the ability to protect nerve cells from damage or death.

Ischemia/Reperfusion Injury

One of the most studied areas of 3'-MOP research is its potential role in protecting brain cells from damage caused by ischemia/reperfusion (I/R) injury. I/R injury occurs when blood flow to an organ or tissue is restricted for a period of time, followed by a sudden restoration of blood flow. This can lead to cell death and tissue damage.

Studies have shown that 3'-MOP may help protect hippocampal neurons, a type of nerve cell found in the brain, from damage caused by I/R injury in rats []. The research suggests that 3'-MOP may work by inhibiting apoptosis, a process of programmed cell death [].

Additional Areas of Research

While I/R injury is the most studied area of 3'-MOP research, there is also some preliminary research on its potential effects in other areas, including:

3'-Methoxypuerarin is an isoflavone compound primarily extracted from Pueraria lobata, commonly known as kudzu. Its molecular formula is C22H22O10, with a molar mass of 446.4 g/mol. The compound appears as a white powder and has a melting point between 212-213 °C. It is soluble in methanol and exhibits a specific rotation of +16.5 in DMSO, indicating its chiral nature .

The biological activities of 3'-Methoxypuerarin have been extensively studied, particularly its neuroprotective effects. Research indicates that it significantly increases the number of surviving neurons in the hippocampal CA1 region following ischemia/reperfusion injury, while also reducing apoptotic neuronal death . Additionally, it exhibits antioxidant properties and may enhance cerebral circulation, contributing to its protective effects against neurodegenerative conditions .

Synthesis of 3'-Methoxypuerarin can be achieved through several methods, including:

- Extraction from Natural Sources: The primary method involves extracting the compound from the roots of Pueraria lobata using solvents such as methanol or ethanol.

- Chemical Synthesis: Laboratory methods may involve starting from simpler isoflavones or phenolic compounds and utilizing various

3'-Methoxypuerarin has several applications in medicine and pharmacology:

- Neuroprotective Agent: Due to its ability to protect neurons from ischemic damage, it is being explored for potential therapeutic use in treating stroke and other neurodegenerative diseases.

- Anti-inflammatory Properties: It has been identified as a compound that can reduce inflammation, making it a candidate for treating conditions like inflammatory bowel disease .

- Traditional Medicine: As part of traditional Chinese medicine, it is used for various ailments related to cardiovascular health.

Studies on interaction mechanisms indicate that 3'-Methoxypuerarin may influence neurotransmitter levels in the brain. For example, it has been shown to reduce excitatory amino acids while increasing inhibitory amino acids like gamma-aminobutyric acid. This modulation could contribute to its neuroprotective effects by maintaining a balanced neurotransmitter environment during ischemic events .

Several compounds share structural similarities with 3'-Methoxypuerarin, including:

- Puerarin: The primary active component of Pueraria lobata, known for its neuroprotective and anti-inflammatory properties.

- 4'-Methoxypuerarin: Another derivative that exhibits similar biological activities but differs in the position of the methoxy group.

- Daidzein: An isoflavone that also possesses antioxidant properties but lacks some of the specific neuroprotective effects observed with 3'-Methoxypuerarin.

Comparison TableCompound Structural Features Biological Activity 3'-Methoxypuerarin Methoxy group at 3' position Neuroprotective, anti-inflammatory Puerarin Hydroxyl groups at multiple sites Strong neuroprotective effects 4'-Methoxypuerarin Methoxy group at 4' position Similar anti-inflammatory properties Daidzein No methoxy substitution Antioxidant but less effective neuroprotection

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3'-Methoxypuerarin | Methoxy group at 3' position | Neuroprotective, anti-inflammatory |

| Puerarin | Hydroxyl groups at multiple sites | Strong neuroprotective effects |

| 4'-Methoxypuerarin | Methoxy group at 4' position | Similar anti-inflammatory properties |

| Daidzein | No methoxy substitution | Antioxidant but less effective neuroprotection |

3'-Methoxypuerarin stands out due to its specific neuroprotective mechanisms linked to apoptosis inhibition and antioxidant activity, making it a unique candidate for further research in neurological therapies .

Metabolic Pathways in Pueraria Species

The biosynthesis of 3'-methoxypuerarin follows the general isoflavonoid biosynthetic pathway, which begins with the shikimate pathway and proceeds through the phenylpropanoid pathway [8]. The initial step involves the conversion of chorismic acid, the end product of the shikimate pathway, through aldol condensation reactions between phosphoenolpyruvic acid and D-erythrose 4-phosphate [8]. Prephenate-aminotransferase and arrogate-dehydratase enzymes convert this intermediate into the amino acid phenylalanine [8].

The phenylpropanoid pathway commences with the deamination of phenylalanine to form trans-cinnamic acid through the action of phenylalanine ammonia lyase [8]. Subsequently, cinnamate-4-hydroxylase converts trans-cinnamic acid to 4-coumaric acid, which is then activated to 4-coumaroyl-CoA by 4-coumarate-CoA-ligase [8]. The committed step toward isoflavonoid biosynthesis involves chalcone synthase and chalcone reductase converting 4-coumaroyl-CoA to isoliquiritigenin [8].

Chalcone isomerase catalyzes the formation of liquiritigenin from isoliquiritigenin, which serves as the substrate for 2-hydroxyisoflavanone synthase, producing 2,7,4'-trihydroxyisoflavanone [8]. The 2-hydroxyisoflavanone dehydratase enzyme then catalyzes the dehydration reaction to yield daidzein, the direct precursor for 3'-methoxypuerarin biosynthesis [40].

| Enzyme | EC Number | Gene Symbol | Substrate | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | EC 4.3.1.24 | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-Hydroxylase | EC 1.14.14.91 | C4H | trans-Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate CoA Ligase | EC 6.2.1.12 | 4CL | 4-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone Synthase | EC 2.3.1.74 | CHS | 4-Coumaroyl-CoA + Malonyl-CoA | Isoliquiritigenin |

| Chalcone Reductase | EC 1.1.1.219 | CHR | Isoliquiritigenin | Liquiritigenin |

| Chalcone Isomerase | EC 5.5.1.6 | CHI | Liquiritigenin | Liquiritigenin |

| 2-Hydroxyisoflavanone Synthase | EC 1.14.14.87 | IFS/2-HIS | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone |

| 2-Hydroxyisoflavanone Dehydratase | EC 4.2.1.105 | HID/2-HID | 2,7,4'-Trihydroxyisoflavanone | Daidzein |

| Isoflavone 3'-O-Methyltransferase | EC 2.1.1.398 | PlOMT4 | 3'-Hydroxydaidzein | 3'-Methoxypuerarin |

Enzymatic Mechanisms of O-Methylation

The final step in 3'-methoxypuerarin biosynthesis involves the O-methylation reaction catalyzed by the enzyme isoflavone 3'-O-methyltransferase, designated as PlOMT4 in Pueraria lobata [27]. This enzyme belongs to the class I small molecule O-methyltransferase family and represents the first characterized isoflavone 3'-O-methyltransferase isolated from any plant species [25] [27].

The enzymatic reaction follows the general mechanism of S-adenosyl-L-methionine-dependent methyltransferases [5]. The reaction equation is: S-adenosyl-L-methionine + 3'-hydroxyisoflavone = S-adenosyl-L-homocysteine + 3'-methoxyisoflavone [5]. The enzyme exhibits highest activity toward 3'-hydroxydaidzein as its preferred substrate, with significantly lower activity observed for 3'-hydroxyflavones such as luteolin and quercetin [5]. Importantly, 3'-hydroxypuerarin does not serve as a substrate for this enzyme [5].

S-adenosyl-L-methionine serves as the universal methyl donor in these reactions, synthesized from adenosine triphosphate and methionine by methionine adenosyltransferase [28] [31]. The nucleophilic sulfur atom of methionine attacks the slightly positive 5' carbon of the adenosine sugar unit through an SN2 reaction mechanism [28]. This process involves the formation of a transition state before yielding S-adenosyl-L-methionine and releasing pyrophosphate and orthophosphate [28].

The PlOMT4 enzyme demonstrates specific regioselectivity for the 3'-position of isoflavones, distinguishing it from other O-methyltransferases that target the 4' or 7-positions [25] [27]. Heterologous expression studies in yeast and Escherichia coli confirmed the enzyme's ability to methylate the 3'-hydroxy group of isoflavone substrates [25] [27]. The transcript abundance of PlOMT4 correlates well with the accumulation of its enzymatic products in different plant organs and responds to methyl jasmonate elicitation [25] [27].

| Enzyme | Cofactor | Preferred Substrate | Product | Expression Pattern | Gene Family |

|---|---|---|---|---|---|

| PlOMT4 (3'-O-Methyltransferase) | S-Adenosyl-L-methionine | 3'-Hydroxydaidzein | 3'-Methoxydaidzein | Root-specific, elicitor-responsive | Class I Small Molecule OMT |

| PlOMT9 (4'-O-Methyltransferase) | S-Adenosyl-L-methionine | Daidzein | Formononetin | Root-predominant | Class I Small Molecule OMT |

| Isoflavone 7-O-Methyltransferase | S-Adenosyl-L-methionine | Daidzein | Isoformononetin | Stress-inducible | Class I Small Molecule OMT |

Ecological Role in Plant Defense Systems

3'-Methoxypuerarin and related methylated isoflavonoids function as critical components of plant defense systems, particularly in response to biotic and abiotic stresses [22] [24]. The methylation of isoflavonoids enhances their biological activity and stability, contributing to improved antimicrobial properties compared to their non-methylated counterparts [34].

Isoflavonoids, including 3'-methoxypuerarin, serve as phytoalexins in leguminous plants, providing protection against fungal and bacterial pathogens [21] [24]. These compounds exhibit broad-spectrum antimicrobial activity through multiple mechanisms, including membrane disruption and interference with pathogen cellular processes [21] [24]. The minimum inhibitory concentration values for various isoflavonoids range from 25 to 200 milligrams per liter against different bacterial strains, demonstrating their potent antimicrobial properties [21].

The production of 3'-methoxypuerarin is upregulated in response to environmental stresses and pathogen attack, indicating its role as an inducible defense compound [25] [27]. Studies have shown that methyl jasmonate treatment significantly increases the expression of PlOMT4 and the accumulation of methylated isoflavonoids in Pueraria lobata roots [25] [27]. This stress-responsive nature suggests that 3'-methoxypuerarin functions as part of an adaptive defense mechanism.

Research on related Pueraria species has demonstrated the antimicrobial efficacy of isoflavonoid compounds against various phytopathogens [37]. Compounds such as medicarpin from Pueraria peduncularis exhibit strong fungicidal activity with minimum inhibitory concentration values as low as 6.25 milligrams per liter against Rhizoctonia solani [37]. The methylation process enhances the lipophilicity of these compounds, improving their ability to penetrate pathogen cell membranes and exert antimicrobial effects [34].

The ecological significance of 3'-methoxypuerarin extends beyond direct antimicrobial activity to include signaling functions within plant defense networks [23] [44]. Secondary metabolites like methylated isoflavonoids can act as regulatory molecules, influencing the expression of defense-related genes and coordinating plant responses to environmental challenges [44]. These compounds may serve as damage-associated molecular patterns, helping plants recognize tissue damage and initiate appropriate defense responses [44].

| Compound | Target Organisms | MIC Range (mg/L) | Mechanism | Plant Source |

|---|---|---|---|---|

| Puerarin | Fungi, Bacteria | 50-200 | Membrane disruption | Pueraria lobata |

| Formononetin | Phytopathogens | 25-100 | Cell wall interference | Pueraria lobata |

| Medicarpin | Rhizoctonia solani | 6.25 | Fungal growth inhibition | Pueraria peduncularis |

| Prenylated Isoflavones | Staphylococcus aureus | 25-200 | Membrane disruption | Erythrina species |

| Isoflavone Glycosides | Gram-positive bacteria | 100-300 | Multiple targets | Leguminous plants |

| Methylated Isoflavones | Broad spectrum pathogens | 50-150 | Enhanced lipophilicity | Pueraria species |

| Parameter | Value/Range | Reference |

|---|---|---|

| Running Buffer pH | 9.34 | Citation 21 |

| Sodium Tetraborate Concentration | 35 mM | Citation 21 |

| Sulfobutylether-β-cyclodextrin | 9.0 mM | Citation 21 |

| α-Cyclodextrin Concentration | 30 mM | Citation 21 |

| Separation Voltage | 15 kV | Citation 21 |

| Temperature | 25°C | Citation 21 |

| Detection Wavelength | 254 nm | Citation 21 |

| Separation Time | 11 minutes | Citation 21 |

| Linear Range (μg/mL) | 0.7-2.9 | Citation 21 |

| Detection Limit (μg/mL) | 0.7-2.9 | Citation 21 |

| Quantification Limit (μg/mL) | 2.5-9.5 | Citation 21 |

| Intraday Precision (RSD %) | 0.7-2.0 | Citation 21 |

| Interday Precision (RSD %) | 0.8-1.9 | Citation 21 |

| Recovery (%) | 97.7-103.1 | Citation 21 |

The analytical performance of dual cyclodextrin capillary electrophoresis demonstrates exceptional precision and accuracy for 3'-Methoxypuerarin quantification. Linear correlation coefficients ranging from 0.9978 to 0.9992 across the seven isoflavones indicate robust quantitative capabilities [1]. The method exhibits detection limits between 0.7 and 2.9 micrograms per milliliter, with quantification limits ranging from 2.5 to 9.5 micrograms per milliliter, providing sufficient sensitivity for pharmaceutical and botanical applications [1].

The precision characteristics of this methodology are particularly noteworthy, with intraday precision values ranging from 0.7 to 2.0 percent relative standard deviation and interday precision values between 0.8 and 1.9 percent relative standard deviation [1]. Recovery studies have consistently demonstrated values between 97.7 and 103.1 percent, indicating minimal matrix interference and excellent method reliability [1].

The molecular recognition mechanisms governing cyclodextrin-isoflavone interactions involve both hydrophobic interactions and hydrogen bonding effects. The methoxy group at the 3'-position of 3'-Methoxypuerarin influences its binding affinity with both α-cyclodextrin and sulfobutylether-β-cyclodextrin, resulting in unique migration behavior that enables its separation from structurally related compounds [3]. This selectivity is enhanced by the complementary effects of the dual cyclodextrin system, where different portions of the molecule interact preferentially with each cyclodextrin type [1].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the most widely implemented analytical methodology for 3'-Methoxypuerarin identification and quantification across diverse sample matrices. The versatility of High-Performance Liquid Chromatography protocols has enabled their application in pharmaceutical quality control, botanical extract analysis, and biological sample quantification [4] [5] [6] [7] [8].

The development of reversed-phase High-Performance Liquid Chromatography methods for 3'-Methoxypuerarin analysis has focused on optimizing stationary phase selection, mobile phase composition, and gradient elution parameters. Symmetry C18 columns have demonstrated superior performance for multi-component isoflavonoid analysis, particularly when coupled with mobile phases consisting of 0.1 percent formic acid in water and acetonitrile [4]. Alternative stationary phases, including Acclaim 120 C18 and Agela Venusil MP C18 columns, have provided comparable separation efficiency with different selectivity profiles [7] [8].

Table 2: High-Performance Liquid Chromatography Protocol Variations

| HPLC Method | Column | Mobile Phase | Detection Wavelength (nm) | Linear Range | LOQ | Reference |

|---|---|---|---|---|---|---|

| Method 1 - Tangwei Capsule | Symmetry C18 | 0.1% formic acid-acetonitrile | 262 | r ≥ 0.9991 | Not specified | Citation 43 |

| Method 2 - Pueraria Extract | Acclaim 120 C18 (4.6×250mm, 5μm) | Acetonitrile-0.1% formic acid | 250 | 12.65-252.94 ng (r=0.9999) | Not specified | Citation 73 |

| Method 3 - Plasma Analysis | YMC ODS-A (150×4.6mm, 5μm) | Methanol/0.5% acetic acid (20-35%) | 254 | 5-500 ng/mL (r>0.999) | 8 ng/mL | Citation 49 |

| Method 4 - Root Material | Agela Venusil MP C18 (100×2.1mm, 3μm) | 0.1% formic acid and methanol | 250 | 12.65-252.94 ng (r=0.9999) | Not specified | Citation 71 |

| Method 5 - Dietary Supplements | C18 Aquapore (15×2.1mm) | 10 mM NH4OAc/acetonitrile | 262 | Various | Not specified | Citation 57 |

Mobile phase optimization has proven critical for achieving baseline separation of 3'-Methoxypuerarin from co-eluting isoflavonoids. Gradient elution profiles incorporating acetonitrile and aqueous phases with formic acid modifier have demonstrated optimal peak shape and resolution [4] [7] [8]. The inclusion of 0.1 percent formic acid enhances ionization efficiency for mass spectrometric detection while maintaining chromatographic performance [4] [8].

The analytical validation of High-Performance Liquid Chromatography methods for 3'-Methoxypuerarin has consistently demonstrated excellent linearity, with correlation coefficients exceeding 0.999 across concentration ranges spanning nanogram to microgram per milliliter levels [4] [6] [7] [8]. Method precision, evaluated through replicate injections, typically exhibits relative standard deviation values below 2.0 percent for both retention time and peak area measurements [7] [8].

Sample preparation protocols for High-Performance Liquid Chromatography analysis vary depending on the matrix complexity and target concentration levels. For botanical extracts, simple dilution in methanol or mobile phase constituents provides adequate sample preparation [8]. Biological matrices require more sophisticated preparation, including protein precipitation with acetonitrile or methanol, followed by centrifugation to remove particulate matter [6] [9].

The detection wavelength selection for 3'-Methoxypuerarin analysis has been optimized based on ultraviolet absorption characteristics of the isoflavonoid chromophore. Detection at 250 nanometers provides optimal sensitivity for most applications, although 254 and 262 nanometers have been employed for multi-component analysis to balance sensitivity across different isoflavonoids [4] [6] [7] [8].

Ultra-High-Performance Liquid Chromatography represents an advanced evolution of traditional High-Performance Liquid Chromatography, offering reduced analysis time and improved resolution for 3'-Methoxypuerarin determination. The implementation of sub-2-micrometer particle stationary phases enables faster separations while maintaining or improving peak resolution [7]. This technology has proven particularly valuable for high-throughput applications and complex sample matrices requiring enhanced separation power [10].

Mass Spectrometric Characterization Techniques

Mass spectrometry provides definitive structural characterization and highly selective quantification capabilities for 3'-Methoxypuerarin analysis. The integration of liquid chromatography with various mass spectrometric ionization and detection modes has established mass spectrometry as an indispensable tool for isoflavonoid research and quality control applications [11] [12] [10] [9].

Electrospray ionization represents the predominant ionization technique for 3'-Methoxypuerarin mass spectrometric analysis, operating effectively in both positive and negative ion modes. In positive ion mode, 3'-Methoxypuerarin readily forms protonated molecular ions at mass-to-charge ratio 447.1, corresponding to the addition of a hydrogen ion to the neutral molecule with molecular formula C22H22O10 [10]. Negative ion mode generates deprotonated molecular ions at mass-to-charge ratio 445.1, often providing enhanced sensitivity for phenolic compounds [11].

Table 3: Mass Spectrometric Characterization Parameters and Performance

| Parameter | Value/Range | Analytical Method | Reference |

|---|---|---|---|

| Ionization Mode | ESI+ and ESI- | LC-ESI-MS/MS | Citations 47,52,61 |

| Molecular Weight [M+H]+ | 447.1 | Q-TOF-MS | Citation 61 |

| Molecular Weight [M-H]- | 445.1 | Triple Quadrupole | Citation 47 |

| Primary Fragment Ion | m/z 285 (aglycone) | Tandem MS | Citation 52 |

| Secondary Fragment Ion | m/z 267 (ring cleavage) | High Resolution MS | Citation 61 |

| Retention Time (LC-MS) | 6-12 minutes | UPLC-MS/MS | Citation 61 |

| Collision Energy | 15-35 eV | QQQ-MS/MS | Citation 76 |

| Spray Voltage | 3.5 kV | ESI-MS | Citations 47,52 |

| Capillary Temperature | 350°C | QTOF-MS | Citation 61 |

| Accurate Mass (m/z) | 447.1291 [M+H]+ | HRMS | Citation 61 |

| Mass Error (ppm) | <5 ppm | Orbitrap | Citation 61 |

| Molecular Formula | C22H22O10 | All Methods | All Citations |

| Detection Limit (ng/mL) | 0.1-10 | LC-MS/MS | Citation 47 |

| Matrix Effects (%) | 89.8-103.8 | Matrix Study | Citation 61 |

| Recovery (%) | 79.6-92.4 | Validation Study | Citations 47,76 |

Tandem mass spectrometry enables structural elucidation through collision-induced dissociation of the molecular ion. The primary fragmentation pathway for 3'-Methoxypuerarin involves cleavage of the glycosidic bond, producing the characteristic aglycone fragment at mass-to-charge ratio 285 [12]. Secondary fragmentation patterns include loss of carbon monoxide and ring cleavage reactions, generating diagnostic fragment ions at mass-to-charge ratios 267 and 257 [12] [10].

High-resolution mass spectrometry provides unambiguous molecular formula determination for 3'-Methoxypuerarin, with accurate mass measurements typically exhibiting mass errors below 5 parts per million [10]. Time-of-flight and Orbitrap mass analyzers have demonstrated exceptional performance for accurate mass determination, enabling confident identification even in complex botanical matrices [10].

Selected reaction monitoring represents the gold standard for quantitative mass spectrometric analysis of 3'-Methoxypuerarin. This approach monitors specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity [11] [9]. The most abundant transition, typically monitoring the molecular ion to aglycone fragment (447.1 → 285.1 in positive mode), serves as the quantification transition, while secondary transitions provide confirmation of analyte identity [11] [9].

Matrix effects represent a significant consideration in mass spectrometric analysis of 3'-Methoxypuerarin, particularly in biological matrices. Ion suppression or enhancement can significantly impact quantitative accuracy, necessitating careful method validation and the use of stable isotope-labeled internal standards when available [10]. Studies have demonstrated matrix effects ranging from 89.8 to 103.8 percent, indicating generally acceptable performance across diverse sample types [10].

The analytical sensitivity of mass spectrometric methods for 3'-Methoxypuerarin varies depending on the mass analyzer type and ionization conditions. Detection limits typically range from 0.1 to 10 nanograms per milliliter, providing sufficient sensitivity for most pharmaceutical and biological applications [11]. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents the most sensitive approach, often achieving detection limits in the picogram per milliliter range [10].

Recovery studies for mass spectrometric methods have demonstrated values between 79.6 and 92.4 percent across various sample preparation protocols and matrix types [11] [9]. While not achieving the recovery levels observed in traditional chromatographic methods, mass spectrometry provides compensating advantages in selectivity and structural confirmation capabilities [11] [9].